
5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid typically involves the iodination and chlorination of quinoline derivatives. One common method includes the reaction of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid with iodine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine or iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, preventing bacterial replication and growth .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
- 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Norfloxacin (1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
Uniqueness
5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific halogen substitutions, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and iodine atoms in the quinoline ring enhances its potential as a versatile intermediate for synthesizing various bioactive compounds .
Properties
Molecular Formula |
C10H5ClINO3 |
---|---|
Molecular Weight |
349.51 g/mol |
IUPAC Name |
5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5ClINO3/c11-5-1-4(12)2-6-9(5)8(14)3-7(13-6)10(15)16/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
FFDVBVZGPZTVDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)I |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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